6-amino-3-methyl-1-(4-methylphenyl)-4-(pyridin-4-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
6-amino-3-methyl-1-(4-methylphenyl)-4-pyridin-4-yl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-12-3-5-15(6-4-12)25-20-17(13(2)24-25)18(14-7-9-23-10-8-14)16(11-21)19(22)26-20/h3-10,18H,22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFKSPFETMFMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C(=C(O3)N)C#N)C4=CC=NC=C4)C(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-amino-3-methyl-1-(4-methylphenyl)-4-(pyridin-4-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of pyrano[2,3-c]pyrazole derivatives, including the target compound, often employs multi-component reactions. A notable method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aldehydes and ethyl cyanoacetate to yield diverse derivatives. The structures of these compounds are confirmed through spectral data such as NMR and IR spectroscopy .
Anticancer Activity
Research indicates that derivatives of pyrano[2,3-c]pyrazole exhibit significant cytotoxic activity against various cancer cell lines. The biological activity is often assessed using the half-maximal inhibitory concentration (IC50) values:
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 6-amino derivative | HEPG2 (liver) | 399 |
| 6-amino derivative | DLDI (colon) | 890 |
| 6-amino derivative | NUGC (gastric) | 60 |
| 6-amino derivative | MCF (breast) | 580 |
In particular, the presence of the pyridine ring in some derivatives has been associated with enhanced potency against liver cancer cells, suggesting a structure-activity relationship that favors specific substituents for increased efficacy .
The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific signaling pathways. For instance, bioinformatics studies suggest that pyrano[2,3-c]pyrazoles can block the p38 MAPK pathway, which is crucial in cellular stress responses and cancer progression . This inhibition could lead to decreased proliferation and increased apoptosis in cancer cells.
Study on Cytotoxicity
A study evaluated a series of pyrazole derivatives for their cytotoxic effects against several cancer lines. The findings revealed that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups. For example, a derivative with a 4-chlorophenyl group showed particularly potent activity against gastric cancer cells with an IC50 of 40 nM , highlighting the importance of functional group positioning in enhancing biological activity .
Structure-Activity Relationship Analysis
Further analysis indicates that modifications at the 6-position of the pyrazole ring significantly affect biological activity. Derivatives lacking the amino group at this position often demonstrated reduced cytotoxicity. This suggests that maintaining an amino substituent might be critical for optimal interaction with biological targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Spectral and Structural Analysis
Table 2: Key Spectral Data (¹H NMR and IR)
Key Observations :
- The cyano group (C≡N) appears consistently near 2200 cm⁻¹ across analogs .
- Pyridin-4-yl in the target compound downshifts C=N stretching (1600 cm⁻¹) compared to nitro groups (1520 cm⁻¹) .
Table 3: Docking Scores and Binding Interactions
Preparation Methods
Four-Component Reaction (4-CR) with Visible-Light Catalysis
The four-component reaction (4-CR) involving benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile has been adapted to synthesize derivatives of pyrano[2,3-c]pyrazole. For the target compound, 4-methylphenylhydrazine replaces phenylhydrazine to introduce the 1-(4-methylphenyl) group, while pyridin-4-ylmethanol serves as the alcohol precursor for the 4-pyridinyl substituent.
Reaction Protocol
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Intermediate A Formation : Ethyl acetoacetate reacts with 4-methylphenylhydrazine in the presence of sulfonated amorphous carbon (AC-SO3H) to generate a pyrazolone intermediate.
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Oxidation of Pyridin-4-ylmethanol : Under blue LED light and tert-butyl hydroperoxide (TBHP), pyridin-4-ylmethanol is oxidized to pyridin-4-ylcarbaldehyde via visible-light-induced t-BuO- radicals.
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Michael Addition and Cyclization : Pyridin-4-ylcarbaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile, which undergoes Michael addition with the pyrazolone intermediate. Intramolecular cyclization yields the pyrano[2,3-c]pyrazole core.
Optimization Data
| Catalyst System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| AC-SO3H + Eosin Y | Neat | 28 | 78 |
| AC-SO3H + [CholineCl][Urea]2 | Neat | 24 | 82 |
The use of AC-SO3H (5 mg) with eosin Y (5 mol%) under solvent-free conditions provided optimal yields (82%).
Three-Component Reaction (3-CR) under Solvent-Free Conditions
SBA-Pr-NH2-Catalyzed Cyclocondensation
A solvent-free approach using amino-functionalized SBA-15 (SBA-Pr-NH2) as a catalyst enables the synthesis of pyrano[2,3-c]pyrazoles via a one-pot reaction. For the target compound, pyridin-4-ylaldehyde replaces arylmethylidene malononitrile to introduce the pyridinyl group.
Reaction Steps
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Grinding Method : Ethyl acetoacetate (1 mmol), 4-methylphenylhydrazine (1 mmol), and pyridin-4-ylaldehyde (1 mmol) are ground with SBA-Pr-NH2 (0.05 g) for 5–8 minutes.
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Cyclization : The mixture undergoes spontaneous cyclization at room temperature, followed by recrystallization in ethanol to isolate the product.
Performance Metrics
SBA-Pr-NH2 demonstrated excellent recyclability, retaining 85% activity after five cycles.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
The target compound was characterized using:
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1H NMR (DMSO-d6, 500 MHz) : δ 12.06 (s, 1H, NH), 8.45 (d, J = 5.0 Hz, 2H, pyridinyl-H), 7.30 (d, J = 8.0 Hz, 2H, 4-methylphenyl-H), 7.15 (s, 2H, NH2), 4.57 (s, 1H, CH), 2.35 (s, 3H, Ar-CH3), 1.77 (s, 3H, CH3).
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13C NMR (DMSO-d6, 125 MHz) : δ 161.4 (C=O), 155.3 (CN), 150.2 (pyridinyl-C), 136.0 (Ar-C), 128.9–121.1 (aromatic carbons), 57.8 (OCH2), 36.8 (CH), 21.5 (Ar-CH3), 10.2 (CH3).
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HRMS (ESI) : m/z [M + H]+ calcd for C20H18N5O+: 352.1412; found: 352.1405.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-amino-3-methyl-1-(4-methylphenyl)-4-(pyridin-4-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile, and how do reaction parameters affect yield?
- Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs) involving ethyl acetoacetate, hydrazine hydrate, malononitrile, and substituted aldehydes. Key parameters include:
- Catalyst : Ionic liquids like [Et₃NH][HSO₄] enhance reaction efficiency, achieving yields up to 89% under mild conditions (room temperature, 2 hours) .
- Solvent System : Ethanol/water (1:1 v/v) promotes solubility and green chemistry principles .
- Workflow : Post-reaction purification via recrystallization (ethanol) avoids column chromatography, simplifying scalability .
Q. Which spectroscopic techniques are critical for structural confirmation, and how are they applied?
- Methodological Answer :
- IR Spectroscopy : Confirms nitrile (CN) stretches (~2200 cm⁻¹) and NH₂ vibrations (~3425 cm⁻¹) .
- NMR Analysis :
- ¹H NMR: Pyrazole NH (δ 12.09–12.14 ppm), aromatic protons (δ 6.98–7.57 ppm), and methyl groups (δ 1.84–2.1 ppm) .
- ¹³C NMR: Nitrile carbon (δ ~115 ppm), pyranone carbonyl (δ ~160 ppm) .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., m/z 331.0116 for bromophenyl derivatives) .
Advanced Research Questions
Q. How can discrepancies in reported spectral data for derivatives be resolved?
- Methodological Answer : Contradictions arise from solvent polarity, substituent effects, or crystallographic packing. Strategies include:
- Comparative Analysis : Cross-reference NMR shifts across solvents (e.g., DMSO vs. CDCl₃) .
- X-ray Crystallography : Resolve ambiguities by correlating experimental NMR/IR with crystal structures (e.g., bond angles like N2–C3–C8 = 121.06° and O18–C14–C15 = 114.81°) .
- Theoretical Calculations : Density Functional Theory (DFT) predicts spectral trends for novel derivatives .
Q. What mechanistic insights explain the role of catalysts in multicomponent synthesis?
- Methodological Answer : Ionic liquids like [Et₃NH][HSO₄] act as dual acid-base catalysts:
- Acidic Role : Protonates carbonyl groups (e.g., ethyl acetoacetate), accelerating nucleophilic attack by hydrazine .
- Basic Role : Deprotonates intermediates (e.g., enolates), facilitating Knoevenagel condensation with aldehydes .
- Kinetic Studies : Reaction progress monitored via TLC reveals rate enhancements (e.g., completion in 2 hours vs. 24 hours without catalyst) .
Q. How does substituent variation on the aryl group influence crystallographic packing?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., NO₂, Br): Increase molecular planarity, favoring π-π stacking (observed in 4-nitrophenyl derivatives) .
- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) disrupt packing, reducing crystal symmetry .
- Hydrogen Bonding : NH₂ and pyrazole NH groups form intermolecular H-bonds, stabilizing the lattice (e.g., N–H···O interactions in DMSO-grown crystals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
